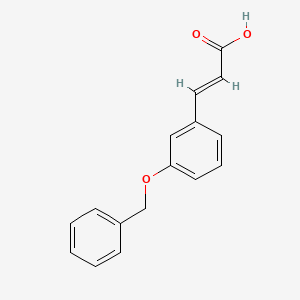

3-(3-(Benzyloxy)phenyl)acrylic acid

Description

BenchChem offers high-quality 3-(3-(Benzyloxy)phenyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(Benzyloxy)phenyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMOWGZEBJKDCT-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 3-(3-(benzyloxy)phenyl)acrylic acid?

An In-Depth Technical Guide to 3-(3-(benzyloxy)phenyl)acrylic Acid

Abstract

3-(3-(Benzyloxy)phenyl)acrylic acid, a derivative of cinnamic acid, represents a compelling scaffold for research in medicinal chemistry and materials science. Its structure combines the biologically active acrylic acid moiety with a benzyloxy-substituted phenyl ring, offering a versatile platform for synthesizing novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, characterization methodologies, and an exploration of its potential biological activities and applications based on the broader class of cinnamic acid derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction to 3-(3-(benzyloxy)phenyl)acrylic Acid

3-(3-(Benzyloxy)phenyl)acrylic acid, also known as (E)-3-(3-(benzyloxy)phenyl)prop-2-enoic acid, belongs to the family of cinnamic acids or trans-3-aryl acrylic acids. These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities and relatively low toxicity.[1] The core structure features a carboxylic acid conjugated with an alkene, attached to an aromatic ring. The specific substitution of a benzyloxy group at the meta-position of the phenyl ring provides a unique combination of lipophilicity and potential for further chemical modification, making it a valuable building block in organic synthesis. This guide will delve into the key technical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. The key properties of 3-(3-(benzyloxy)phenyl)acrylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | (E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | PubChem[2] |

| Molecular Formula | C₁₆H₁₄O₃ | PubChem[2] |

| Molecular Weight | 254.28 g/mol | PubChem[2] |

| CAS Number | 138835-16-2, 122024-75-3 | Sigma-Aldrich[3] |

| Appearance | Solid / White crystal | CymitQuimica[4], Made-in-China.com[5] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, ether. | Made-in-China.com[5] |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | PubChem[2] |

| LogP (calculated) | 3.36 | ChemScene[6] |

These properties suggest a compound with moderate lipophilicity, suitable for investigation in biological systems where membrane permeability can be a factor. Its structure is amenable to standard analytical techniques for identity and purity confirmation.

Chemical Structure Diagram

Caption: Chemical structure of 3-(3-(benzyloxy)phenyl)acrylic acid.

Synthesis and Characterization

The synthesis of cinnamic acid derivatives is well-established in organic chemistry. A common and reliable method is the Knoevenagel-Doebner condensation. An alternative, particularly when starting from a substituted phenol, is Williamson ether synthesis followed by a condensation reaction.

Representative Synthesis Protocol: Williamson Ether Synthesis and Knoevenagel Condensation

This two-step process offers a high-yielding and straightforward route. Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde

-

To a solution of 3-hydroxybenzaldehyde in a polar aprotic solvent (e.g., acetone or DMF), add a slight excess of a base (e.g., potassium carbonate, K₂CO₃).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add benzyl bromide (1.0-1.1 equivalents) dropwise to the solution.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the mixture, filter to remove the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the resulting crude product, 3-(benzyloxy)benzaldehyde, by column chromatography or recrystallization.

Step 2: Synthesis of 3-(3-(Benzyloxy)phenyl)acrylic acid

-

Dissolve the 3-(benzyloxy)benzaldehyde from Step 1 and malonic acid (1.5-2.0 equivalents) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the mixture to reflux for several hours, monitoring for CO₂ evolution, which indicates the progress of the decarboxylation step.

-

Once the reaction is complete (as determined by TLC), cool the mixture and pour it into a stirred solution of ice and concentrated hydrochloric acid.

-

The product will precipitate out of the acidic aqueous solution.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(3-(benzyloxy)phenyl)acrylic acid.

Synthesis Workflow Diagram

Caption: A two-step workflow for the synthesis of the title compound.

Characterization Methods

To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would show characteristic peaks for the vinyl protons (with a large coupling constant, J ≈ 16 Hz, confirming the E-isomer), aromatic protons from both rings, the benzylic CH₂ protons, and the acidic proton of the carboxyl group.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. Expected signals include a broad O-H stretch from the carboxylic acid, a C=O stretch (around 1680-1700 cm⁻¹), C=C stretches for the alkene and aromatic rings, and C-O stretches for the ether linkage.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product. A single sharp peak on a reverse-phase column would indicate a high degree of purity.

Biological Activities and Potential Applications

While specific biological data for 3-(3-(benzyloxy)phenyl)acrylic acid is not extensively published, the broader class of trans-3-aryl acrylic acids has been the subject of significant research, revealing a wide range of biological activities.[1]

Established Activities of Cinnamic Acid Derivatives

-

Antiviral Activity: Studies have shown that various trans-3-aryl acrylic acids exhibit significant in vitro antiviral activity against viruses like the Tobacco Mosaic Virus (TMV).[1] This suggests potential applications in developing new agrochemicals or even human antiviral agents.

-

Antimicrobial Activity: Cinnamic acid and its derivatives, such as ferulic acid and o-coumaric acid, have demonstrated activity against both soil-borne bacteria and fungi.[1] Phenyl acrylic acid derivatives isolated from natural sources have shown inhibitory effects on bacteria like Staphylococcus aureus and Streptococcus mutans.[8]

-

Antitumor and Anti-inflammatory Activity: Many derivatives have been explored for their antitumor properties.[1] Their role as antioxidants and anti-inflammatory agents is also well-documented, often linked to their ability to scavenge free radicals and modulate inflammatory pathways.[1]

Potential Applications in Drug Development and Materials Science

The structural features of 3-(3-(benzyloxy)phenyl)acrylic acid make it a promising candidate for several applications:

-

Medicinal Chemistry Scaffold: The compound can serve as a starting point or key intermediate for synthesizing more complex molecules. The carboxylic acid can be converted to esters or amides, and the aromatic rings can be further functionalized to explore structure-activity relationships (SAR) for various therapeutic targets.

-

Polymer Science: The acrylic acid moiety allows this compound to be used as a monomer in polymerization reactions. Polymers incorporating this molecule could have unique properties, such as pH-responsiveness (due to the carboxylic acid) and hydrophobicity, making them suitable for applications in controlled drug delivery systems.[9][10] The benzyloxy group can also influence the mechanical and thermal properties of the resulting polymer.

Relationship between Structure and Potential Activity

Caption: Key structural features and their associated potential activities.

Safety and Handling

No specific safety data sheet (SDS) for 3-(3-(benzyloxy)phenyl)acrylic acid is readily available. However, based on its structure as an organic acid and fine chemical, standard laboratory safety protocols should be followed. It is important not to confuse its safety profile with that of acrylic acid monomer, which is a flammable, corrosive, and highly toxic liquid.[11][12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-(3-(Benzyloxy)phenyl)acrylic acid is a valuable chemical compound with significant potential for research and development. Its well-defined physicochemical properties and accessible synthesis routes make it a practical tool for chemists. Drawing from the extensive biological activities of the broader cinnamic acid family, this compound serves as a promising scaffold for the discovery of new therapeutic agents and the development of novel functional materials. Further investigation into its specific biological profile is warranted and could unveil unique applications in medicine and beyond.

References

-

PubChem. (n.d.). 3-(3-(Benzyloxy)phenyl)acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, L., Deng, H., Cui, H., Fang, J., Zuo, Z., Deng, J., Li, Y., & Wang, X. (2013). Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti-Tobacco Mosaic Virus (TMV) Agents. PLoS ONE, 8(2), e56296. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Syah, Y. M., Juliawaty, L. D., & Hakim, E. H. (2021). Isolation and Antibacterial Properties of Phenyl Acrylic Acid Derivatives from Balanophora elongata Blume. Journal of Mathematical and Fundamental Sciences, 53(2), 236-247. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Acrylic acid – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly(Methacryloiloxy-o-Benzoic Acid) as Drug Carrier for Controlled Release. Retrieved from [Link]

-

Al-Sheikh, H., Al-Mugren, K. S., & Alam, M. M. (2021). Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. Polymers, 13(16), 2686. Retrieved from [Link]

Sources

- 1. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(3-(Benzyloxy)phenyl)acrylic acid | C16H14O3 | CID 717814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3 phenyl acrylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(3-(Benzyloxy)phenyl)acrylic acid | CymitQuimica [cymitquimica.com]

- 5. 3-[4- (benzyloxy) Phenyl]Acrylic Acid CAS 6272-45-3 for Organic Synthesis Intermediate - 3-[4- (benzyloxy) Phenyl]Acrylic Acid, 4-Benzyloxycinnamic Acid | Made-in-China.com [m.made-in-china.com]

- 6. chemscene.com [chemscene.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

Structure and characterization of 3-(3-(benzyloxy)phenyl)acrylic acid.

An In-Depth Technical Guide to 3-(3-(benzyloxy)phenyl)acrylic acid: Structure, Synthesis, and Characterization for Drug Development Professionals

Introduction: The Strategic Value of Cinnamic Acid Scaffolds

In the landscape of medicinal chemistry and drug development, cinnamic acid and its derivatives represent a class of naturally occurring compounds with significant therapeutic potential.[1][2] These molecules, built upon a core phenylpropanoid structure, are recognized for a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-diabetic properties.[3][4] The structural versatility of the cinnamic acid scaffold, which features a benzene ring, an acrylic acid functional group, and an alkene double bond, allows for extensive modification to enhance biological efficacy and tailor pharmacokinetic profiles.[4]

This guide focuses on a specific, synthetically valuable derivative: 3-(3-(benzyloxy)phenyl)acrylic acid . The introduction of a benzyloxy group at the meta-position of the phenyl ring provides a strategic point for further chemical elaboration and serves as a lipophilic moiety that can influence the molecule's interaction with biological targets. This document serves as a comprehensive technical resource for researchers and scientists, providing in-depth protocols for its synthesis, detailed analysis of its structural characterization, and insights into its potential as a foundational building block in modern drug discovery programs.

Molecular Structure and Physicochemical Properties

The structure of 3-(3-(benzyloxy)phenyl)acrylic acid combines the rigidity of the acrylic acid and phenyl functionalities with the conformational flexibility of the benzyl ether linkage. The molecule's formal IUPAC name is (E)-3-(3-(benzyloxy)phenyl)acrylic acid, indicating the trans configuration of the double bond, which is the thermodynamically more stable isomer typically resulting from its synthesis.[5]

Caption: Chemical structure of 3-(3-(benzyloxy)phenyl)acrylic acid.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (E)-3-(3-(phenylmethoxy)phenyl)prop-2-enoic acid | [5] |

| Molecular Formula | C₁₆H₁₄O₃ | [5][6] |

| Molecular Weight | 254.28 g/mol | [5][7] |

| CAS Number | 138835-16-2 | [8] |

| Appearance | White to off-white solid | [9] |

| Topological Polar Surface Area | 46.5 Ų | [5] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 5 |[7] |

Synthesis Pathway: The Knoevenagel-Doebner Condensation

The most direct and widely employed method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation, or more specifically, the Doebner modification which uses malonic acid in the presence of a basic catalyst like pyridine and piperidine.[10] This reaction is a cornerstone of C-C bond formation in organic synthesis.[11]

The reaction proceeds via the condensation of 3-(benzyloxy)benzaldehyde with malonic acid. The basic catalyst facilitates the deprotonation of malonic acid to form a nucleophilic enolate, which then attacks the aldehyde carbonyl. Subsequent dehydration and decarboxylation lead to the final α,β-unsaturated carboxylic acid product. The use of a weak amine base under thermodynamic control favors the formation of the more stable E-isomer.[12]

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials and Reagents:

-

3-(Benzyloxy)benzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (2M)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 3-(benzyloxy)benzaldehyde (1 equivalent) and malonic acid (1.2-1.5 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous pyridine to dissolve the solids, followed by a catalytic amount of piperidine (approx. 0.1 equivalents). Rationale: Pyridine acts as both the solvent and a base, while piperidine is a more effective catalyst for the initial condensation step.

-

Reaction: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold 2M hydrochloric acid. Rationale: This step neutralizes the basic pyridine and piperidine, and protonates the carboxylate to precipitate the acidic product.

-

Isolation: Stir the acidic mixture for 30 minutes to ensure complete precipitation. Collect the resulting solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white solid. Dry the purified product under vacuum.

Structural Elucidation and Characterization

Rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized 3-(3-(benzyloxy)phenyl)acrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, benzylic, and carboxylic acid protons. The two vinylic protons on the α and β carbons will appear as doublets with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans-alkene configuration.[13] The benzylic protons will appear as a singlet around 5.1 ppm. The aromatic protons of both the phenyl and benzyl groups will resonate in the 6.9-7.5 ppm region. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>12 ppm).

-

¹³C NMR Analysis: The carbon spectrum will confirm the presence of 16 distinct carbon atoms. Key signals include the carbonyl carbon of the carboxylic acid (~172 ppm), the carbons of the double bond (~118 and ~145 ppm), the benzylic carbon (~70 ppm), and the various aromatic carbons.

Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | > 12.0 (s, 1H) | ~172.0 |

| β-vinylic (-CH=) | ~7.8 (d, 1H, J ≈ 16 Hz) | ~145.0 |

| α-vinylic (=CH-COOH) | ~6.5 (d, 1H, J ≈ 16 Hz) | ~118.0 |

| Benzylic (-O-CH₂-Ph) | ~5.1 (s, 2H) | ~70.0 |

| Aromatic (C₆H₅ & C₆H₄) | 6.9 - 7.5 (m, 9H) | 115.0 - 159.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description of Band |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong |

| C-H (Aromatic/Vinylic) | 3000-3100 | Medium, sharp |

| C-H (Aliphatic) | 2850-3000 | Weak to medium |

| C=O (Carboxylic Acid) | 1680-1710 | Very strong, sharp |

| C=C (Alkene) | 1625-1645 | Medium, sharp |

| C=C (Aromatic) | 1450-1600 | Medium, multiple bands |

| C-O (Ether/Acid) | 1210-1320, 1000-1150 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, further confirming its structure.

-

Molecular Ion Peak: In an ESI-MS (Electrospray Ionization Mass Spectrometry) experiment, the compound is expected to show a prominent [M-H]⁻ peak in negative ion mode at m/z 253.08 or an [M+H]⁺ peak in positive ion mode at m/z 255.10.

-

Fragmentation Pattern: A key fragmentation pathway involves the cleavage of the benzyl group (C₇H₇, 91 Da), leading to a significant fragment ion. Another common fragmentation is the loss of the carboxylic acid group (COOH, 45 Da).

Caption: Predicted ESI-MS fragmentation of the parent ion.

Applications in Drug Development and Medicinal Chemistry

3-(3-(benzyloxy)phenyl)acrylic acid is not merely a chemical entity but a versatile platform for drug discovery. Its structural features offer multiple avenues for modification to optimize biological activity.

-

Scaffold for Lead Optimization: The core structure can be used to generate libraries of related compounds. The carboxylic acid can be converted into esters, amides, or other bioisosteres to modulate solubility, stability, and target binding.[15]

-

Modulation of Pharmacological Properties: The benzyloxy group provides a handle for introducing further substitutions on the benzyl ring or for replacement with other groups to probe structure-activity relationships (SAR).

-

Potential Therapeutic Areas: Given the known biological activities of cinnamic acid derivatives, this compound is a promising starting point for developing agents with:

-

Anti-cancer effects: Cinnamic acid derivatives have been shown to induce apoptosis in cancer cells.[4]

-

Anti-inflammatory activity: Many derivatives act by inhibiting key pro-inflammatory pathways like NF-κB signaling.[3]

-

Antimicrobial properties: These compounds can disrupt microbial cell membranes and inhibit biofilm formation.[1][4]

-

Conclusion

3-(3-(benzyloxy)phenyl)acrylic acid is a strategically designed cinnamic acid derivative with significant potential for application in medicinal chemistry and drug development. Its synthesis via the robust Knoevenagel-Doebner condensation is efficient and high-yielding. The well-defined spectroscopic signature of the molecule allows for unambiguous structural confirmation and purity assessment. As a versatile chemical scaffold, it offers multiple opportunities for derivatization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents across a range of disease areas. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research and development setting.

References

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). Google AI Document Grounding.

- The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development. (2025). Benchchem.

- Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed Central (PMC).

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research.

- Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. (2023). World Journal of Biology Pharmacy and Health Sciences.

- 3-(3-(Benzyloxy)phenyl)acrylic acid. PubChem.

- Supplementary Information. (2019). The Royal Society of Chemistry.

- 3 phenyl acrylic acid. Sigma-Aldrich.

- 3 phenyl acrylic acid. Sigma-Aldrich.

- (2E)-3-[3-(benzyloxy)phenyl]acrylic acid. Santa Cruz Biotechnology.

- 3-[4- (benzyloxy)

- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Google AI Document Grounding.

- (E)-3-(3-(Benzyloxy)phenyl)acrylic acid. BLDpharm.

- (E)-3-(4-(Benzyloxy)phenyl)acrylic acid. ChemScene.

- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.

- Benzyloxy acrylic acid. Sigma-Aldrich.

- Chemistry 3 - Knoevenagel Reaction. (2018). YouTube.

- trans-3-Benzoylacrylic acid(17812-07-6) 1H NMR spectrum. ChemicalBook.

- 3-BENZOYLACRYLIC ACID(583-06-2) 13C NMR spectrum. ChemicalBook.

- Infrared Spectroscopy of Polymers X: Polyacryl

- Acrylic acid, 3-(p-methoxybenzoyl)-. NIST Chemistry WebBook.

- Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A. (2025). Asian Journal of Green Chemistry.

- QUANTITATIVE COMONOMER ANALYSIS OF POLYACRYL

- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Green Chemistry Letters and Reviews.

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. benchchem.com [benchchem.com]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(3-(Benzyloxy)phenyl)acrylic acid | C16H14O3 | CID 717814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

- 8. 138835-16-2|(E)-3-(3-(Benzyloxy)phenyl)acrylic acid|BLD Pharm [bldpharm.com]

- 9. 3-[4- (benzyloxy) Phenyl]Acrylic Acid CAS 6272-45-3 for Organic Synthesis Intermediate - 3-[4- (benzyloxy) Phenyl]Acrylic Acid, 4-Benzyloxycinnamic Acid | Made-in-China.com [m.made-in-china.com]

- 10. pure.tue.nl [pure.tue.nl]

- 11. ajgreenchem.com [ajgreenchem.com]

- 12. youtube.com [youtube.com]

- 13. rsc.org [rsc.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

The Pharmacological Landscape of Cinnamic Acid Derivatives: A Technical Guide for Drug Development

Abstract

Cinnamic acid and its derivatives represent a versatile and highly promising class of naturally occurring and synthetic compounds that have garnered significant attention in the fields of pharmacology and drug development.[1][2][3] Found abundantly in various plants, fruits, and vegetables, these molecules serve as a foundational scaffold for a wide array of biological activities.[3][4][5][6] Modern pharmacological research has substantiated the traditional use of cinnamon-related compounds, confirming that cinnamic acid and its derivatives possess potent anti-tumor, anti-inflammatory, antimicrobial, antidiabetic, antioxidant, and neuroprotective properties.[4][7][8][9][10][11] This technical guide provides an in-depth overview of the key pharmacological effects of cinnamic acid derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of core mechanisms to support researchers, scientists, and drug development professionals.

Introduction to Cinnamic Acid and its Derivatives

Cinnamic acid, an organic acid naturally occurring in plants of the Cinnamomum genus, has been highly valued for its medicinal properties for centuries.[7][9] Its basic structure, consisting of a benzene ring, an alkene double bond, and an acrylic acid functional group, allows for extensive chemical modification, leading to a diverse library of derivatives with enhanced or novel biological efficacies.[10][12] The versatility of this scaffold has made it a focal point for medicinal chemists and drug discovery teams aiming to develop new therapeutic agents for a multitude of diseases.[8][13][14]

Anti-inflammatory Effects

Cinnamic acid derivatives exhibit significant anti-inflammatory activity, primarily by modulating key pro-inflammatory pathways.[7][15] Their mechanisms often involve the inhibition of critical enzymes and signaling cascades that drive the inflammatory response.

Mechanism of Action: NF-κB Signaling Inhibition

A primary mechanism for the anti-inflammatory effects of cinnamic acid derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] By inhibiting the phosphorylation of IκB, an inhibitor of NF-κB, cinnamic acid derivatives prevent the translocation of NF-κB to the nucleus, thereby downregulating the transcription of inflammatory genes.[7] This inhibitory action is central to both their anti-inflammatory and anti-tumor effects.[7] Additionally, some derivatives have been shown to inhibit the activation of Toll-like receptor 4 (TLR4), an upstream regulator of NF-κB.[7]

Quantitative Data: Anti-inflammatory Activity

| Derivative | Assay | Target | IC50 / Effect | Reference |

| Compound 6h (symmetric cinnamic derivative) | In vitro (LPS-stimulated macrophages) | IL-6 Production | 85.9% inhibition | [15] |

| Compound 6h (symmetric cinnamic derivative) | In vitro (LPS-stimulated macrophages) | TNF-α Production | 65.7% inhibition | [15] |

| Cinnamic Acid Nanoparticles (CA-NPs) | In vivo (rat model) | NLRP3 and NF-κB levels | Significant reduction | [7] |

| p-Coumaric acid | In vitro | Soybean Lipoxygenase (LOX) | Potent inhibition | [16] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines the general steps to assess the anti-inflammatory activity of cinnamic acid derivatives by measuring cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture:

-

Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare stock solutions of cinnamic acid derivatives in DMSO.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

-

-

LPS Stimulation:

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the cytokine production.

-

Antimicrobial and Antifungal Activity

Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[1][2] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of rising antimicrobial resistance.[17][18]

Mechanism of Action

The antimicrobial action of cinnamic acid derivatives is often multifaceted. Key mechanisms include:

-

Disruption of Cell Membranes: The lipophilic nature of many derivatives allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[7][9]

-

Inhibition of ATPase Activity: By inhibiting essential enzymes like ATPase, these compounds can interfere with cellular energy metabolism.[7][9]

-

Prevention of Biofilm Formation: Several derivatives have been shown to inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to conventional antibiotics.[7][9][19]

Structure-Activity Relationship (SAR)

The antimicrobial potency of cinnamic acid derivatives is significantly influenced by their chemical structure. Generally, the presence of hydroxyl groups on the phenolic ring enhances activity.[1] Furthermore, modifications to the carboxylic acid group, such as conversion to esters, amides, or hydrazides, can modulate the antimicrobial spectrum and potency.[1][2] For instance, certain amide derivatives have shown improved activity against specific bacterial and fungal strains.[18]

Quantitative Data: Antimicrobial and Antifungal Activity

| Derivative | Organism | MIC (µg/mL) | Reference |

| Cinnamic Acid | Staphylococcus aureus | 256 - 4096 | [19] |

| N,N-diethylcinnamamide | Aspergillus niger | 0.89 µM | [18] |

| N,N-diethylcinnamamide | Candida albicans | 1.6 µM | [18] |

| (E)-N-(2-acetamidoethyl)-3-{4-[(E)-3,7-dimethylocta-2,6-dienyloxy]phenyl}acrylamide | Mycobacterium tuberculosis H37Rv | 0.26 µM | [18] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of a cinnamic acid derivative against a bacterial strain.

-

Preparation of Inoculum:

-

Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a series of two-fold serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Antioxidant Properties

Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants.[1][2] Their ability to scavenge free radicals contributes to their protective effects against various diseases associated with oxidative stress, such as neurodegenerative disorders and cancer.[16]

Mechanism of Action

The antioxidant activity of these compounds is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger. Some derivatives, like p-coumaric acid, can directly scavenge reactive oxygen species (ROS) and prevent the oxidation of low-density lipoprotein (LDL).[16]

Structure-Activity Relationship (SAR)

The antioxidant capacity of cinnamic acid derivatives is strongly correlated with the number and position of hydroxyl groups on the aromatic ring.[20] For example, ferulic and cumaric acids generally exhibit higher antioxidant activity than cinnamic acid itself.[20] Esterification of the carboxylic acid group can sometimes reduce the antioxidant activity in aqueous environments.[20]

Quantitative Data: Antioxidant Activity

| Derivative | Assay | Result | Reference |

| Ferulic Acid | Hydrogen Peroxide Scavenging | Higher activity than cumaric and cinnamic acids | [20] |

| Cumaric Acid | Hydrogen Peroxide Scavenging | Higher activity than cinnamic acid | [20] |

| Monoprenyl derivative (PHC) | Lipid Autoxidation | Higher antioxidant activity than diprenyl derivative | [21] |

Antidiabetic Effects

Cinnamic acid and its derivatives have emerged as promising candidates for the management of diabetes and its complications.[4][5][22][23] They exert their beneficial effects through multiple mechanisms of action.[4][22][23]

Mechanism of Action

The antidiabetic properties of these compounds are attributed to a range of effects, including:

-

Stimulation of Insulin Secretion: Certain derivatives, such as ferulic acid, can directly stimulate insulin secretion from pancreatic β-cells.[4][24]

-

Improved Glucose Tolerance: Oral administration of cinnamic acid has been shown to improve glucose tolerance in diabetic animal models.[4][5]

-

Enhanced Glucose Uptake: Some derivatives can enhance glucose uptake in peripheral tissues.[4][23]

-

Inhibition of α-glucosidase: By inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion, these compounds can delay glucose absorption from the gut.[25]

Structure-Activity Relationship (SAR)

The insulin-releasing activity of cinnamic acid derivatives is influenced by the substitution pattern on the aromatic ring. The presence of m-hydroxy or p-methoxy groups appears to be important for this effect.[24] For α-glucosidase inhibition, the presence and nature of substituents at the 4-position of the trans-cinnamic acid structure are critical.[25]

Quantitative Data: Antidiabetic Activity

| Derivative | Effect | Model | Reference |

| Cinnamic Acid (5 and 10 mg/kg) | Improved glucose tolerance | Diabetic rats | [4][5] |

| Ferulic Acid | Potent insulin-secreting agent | In vitro (pancreatic β-cells) | [24] |

| 4-Methoxy-trans-cinnamic acid | α-glucosidase inhibition | In vitro | [25] |

Neuroprotective Properties

Several cinnamic acid derivatives have demonstrated neuroprotective effects, making them potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's.[26][27][28][29][30]

Mechanism of Action

The neuroprotective actions of these compounds are often linked to their antioxidant and anti-inflammatory properties.[27][28][29][30] They can protect neuronal cells from oxidative stress-induced damage and apoptosis.[28] Some derivatives also exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity, which is a key therapeutic strategy for Alzheimer's disease.[27][31] Furthermore, certain derivatives can inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[27]

Structure-Activity Relationship (SAR)

For cholinesterase inhibition, the presence of an unsaturated bond and a benzene ring in the cinnamic acid scaffold seems to be important for inhibitory activity.[31] The type and position of aminoalkyl side chains also significantly influence the inhibitory potency against AChE.[31]

Tyrosinase Inhibition

Cinnamic acid and its derivatives are also recognized as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[32][33][34][35][36][37] This property makes them valuable ingredients in cosmetic and pharmaceutical formulations for treating hyperpigmentation disorders.[34][37][38]

Mechanism of Action

These compounds can inhibit tyrosinase through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[33][35] Some derivatives are believed to chelate the copper ions in the active site of the enzyme, thereby rendering it inactive.

Structure-Activity Relationship (SAR)

The tyrosinase inhibitory activity is highly dependent on the substituents on the phenyl ring of the cinnamic acid structure.[32][33] For instance, the presence of a hydroxyl group at the 4-position of the cinnamic acid moiety has been shown to improve the inhibitory activity.[32]

Quantitative Data: Tyrosinase Inhibition

| Derivative | IC50 (µM) | Inhibition Type | Reference |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (5a) | 2.0 | Non-competitive | [32][35] |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (5g) | 8.3 | Mixed-type | [32][35] |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate (6a) | 10.6 | Mixed-type | [32][35] |

| Kojic Acid (Reference) | 32.2 | - | [32][35] |

Synthesis of Cinnamic Acid Derivatives

While naturally abundant, the synthesis of novel cinnamic acid derivatives is crucial for drug discovery efforts.[13][14] Several synthetic routes are commonly employed:

-

Perkin Reaction: A classic method involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[3][6][39]

-

Knoevenagel Condensation: The reaction of an aldehyde or ketone with an active hydrogen compound, such as malonic acid, in the presence of a base.[16][40]

-

Heck Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.[6]

Future Perspectives and Drug Development

Cinnamic acid and its derivatives hold immense potential for the development of new drugs to treat a wide range of diseases.[1][8][10][12] Their diverse pharmacological activities, coupled with their natural origin and generally low toxicity, make them attractive starting points for medicinal chemistry campaigns.[1][8] However, challenges such as bioavailability need to be addressed to translate their in vitro and in vivo efficacy into clinical success.[5][22] Future research should focus on optimizing the pharmacokinetic properties of these compounds and conducting rigorous clinical trials to validate their therapeutic potential.[5][9]

References

-

Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini-Reviews in Medicinal Chemistry, 12(8), 749-767. [Link]

-

Meilawati, L., Saepudin, E., & Ernawati, T. (2022). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings, 2453(1), 030021. [Link]

-

Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 28(15), 5783. [Link]

-

Adisakwattana, S. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. Nutrients, 9(2), 163. [Link]

-

Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292-19349. [Link]

-

Zduńska, K., et al. (2018). Selected cinnamic acid derivatives with antioxidant and anti-inflammatory properties. Journal of Pre-Clinical and Clinical Research, 12(3), 83-87. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e23610111585. [Link]

-

Nowak, A., et al. (2022). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. International Journal of Molecular Sciences, 23(19), 11883. [Link]

-

Gomes, P. B., et al. (2022). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Current Organic Synthesis, 19(6), 629-644. [Link]

-

Meilawati, L., Saepudin, E., & Ernawati, T. (2022). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Publishing.[Link]

-

Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI.[Link]

-

Shao, Y., et al. (2018). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm, 9(1), 133-142. [Link]

-

Ponnusamy, S., Ravindran, R., & Zinjarde, S. (2011). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. Life sciences, 88(1-2), 82-6. [Link]

-

Yagi, Y., & Ohkubo, K. (2012). Antioxidant Properties of Cinnamic Acid Derivatives on the Lipid Autoxidation. Journal of the American Oil Chemists' Society, 89(10), 1837-1844. [Link]

-

Adisakwattana, S., et al. (2008). Insulin-releasing properties of a series of cinnamic acid derivatives in vitro and in vivo. Journal of agricultural and food chemistry, 56(16), 7079-84. [Link]

-

Liu, R., et al. (2015). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Bioorganic & medicinal chemistry letters, 25(2), 264-70. [Link]

-

Valgimigli, L., et al. (2018). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Antioxidants, 7(10), 138. [Link]

-

Adisakwattana, S. (2017). Cinnamic acid and diabetes: Clinical studies needed to assess bioavailability concerns. NutraIngredients-Asia.[Link]

-

Takahashi, T., & Miyazawa, M. (2012). Structure–activity relationships of antityrosinase and antioxidant activities of cinnamic acid and its derivatives. Bioscience, biotechnology, and biochemistry, 76(8), 1433-8. [Link]

-

Gunia-Kryack, A., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International journal of molecular sciences, 21(16), 5712. [Link]

-

Furlan, V., et al. (2006). Structure−Antifungal Activity Relationship of Cinnamic Acid Derivatives. Journal of agricultural and food chemistry, 54(8), 2886-91. [Link]

-

Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349. [Link]

-

Chen, Y., et al. (2022). Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice. Archiv der Pharmazie, 355(12), e2200191. [Link]

-

Jaradat, N., et al. (2021). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 17, 2266-2296. [Link]

-

Khan, M. T. H., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Bioorganic chemistry, 94, 103375. [Link]

-

Shao, Y., et al. (2018). Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm.[Link]

-

Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Bentham Science.[Link]

-

Gunia-Kryack, A., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. SciSpace.[Link]

-

Kim, D., et al. (2005). Tyrosinase inhibitory activities of cinnamic acid analogues. Scilit.[Link]

-

Adisakwattana, S. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. R Discovery.[Link]

-

Gunia-Kryack, A., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International journal of molecular sciences, 21(16), 5712. [Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]

-

Yousefnejad, F., et al. (2024). Structure-based Drug Design of New Cinnamic Acid Derivatives as Tyrosinase Inhibitors. Letters in Organic Chemistry, 21(8), 647-654. [Link]

-

Adisakwattana, S. (2017). Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications. ResearchGate.[Link]

-

Fatima, A., et al. (2021). New neuroprotective derivatives of cinnamic acid by biotransformation. Food & Function, 12(12), 5483-5495. [Link]

-

Li, J., et al. (2017). Synthesis of Cinnamic Acid Derivatives. Atlantis Press.[Link]

-

Papakyriakou, A., et al. (2023). Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. Molecules, 28(15), 5786. [Link]

-

Ramachandran, M., et al. (2021). Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves. Molecules, 26(16), 4983. [Link]

-

Ritmaleni, R., & Simbara, A. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Indonesian Journal of Chemistry, 20(2), 436-443. [Link]

-

Onwuka, C. E., et al. (2018). Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. ResearchGate.[Link]

-

de Cássia da Silveira e Sá, R., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development.[Link]

-

Kaur, R., & Kaur, M. (2019). Cinnamic acid derivatives. The Pharma Innovation Journal, 8(5), 581-594. [Link]

-

Alagawadi, K. R., & Kulkarni, A. S. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences, 14(1), 057-063. [Link]

-

Liu, Y., et al. (2023). Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease. Current medicinal chemistry.[Link]

-

Liu, Y., et al. (2023). Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease. Current medicinal chemistry.[Link]

Sources

- 1. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. jocpr.com [jocpr.com]

- 4. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cinnamic acid and diabetes: Clinical studies needed to assess bioavailability concerns [nutraingredients.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (Open Access) Cinnamic Acid Derivatives and Their Biological Efficacy. (2020) | Ngonidzashe Ruwizhi | 290 Citations [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 15. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scholar.ui.ac.id [scholar.ui.ac.id]

- 18. pubs.aip.org [pubs.aip.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. New neuroprotective derivatives of cinnamic acid by biotransformation - Food & Function (RSC Publishing) [pubs.rsc.org]

- 27. mdpi.com [mdpi.com]

- 28. Neuroprotective Effects of 7-Geranyloxycinnamic Acid from Melicope lunu ankenda Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benthamdirect.com [benthamdirect.com]

- 30. Cinnamic Acid Derivatives: Recent Discoveries and Development Strategies for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. tandfonline.com [tandfonline.com]

- 32. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. academic.oup.com [academic.oup.com]

- 34. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 36. scilit.com [scilit.com]

- 37. benthamdirect.com [benthamdirect.com]

- 38. researchgate.net [researchgate.net]

- 39. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 40. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Potential Mechanism of Action for 3-(3-(benzyloxy)phenyl)acrylic acid

Introduction

3-(3-(benzyloxy)phenyl)acrylic acid is a derivative of cinnamic acid, a naturally occurring organic acid found in plants.[1][2] Cinnamic acid and its analogues have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The core structure of 3-(3-(benzyloxy)phenyl)acrylic acid, featuring a phenyl ring, an acrylic acid moiety, and a benzyloxy substitution, provides a unique scaffold for potential therapeutic interventions. This guide will provide an in-depth exploration of the plausible mechanisms of action for 3-(3-(benzyloxy)phenyl)acrylic acid, drawing upon the established biological activities of related cinnamic acid derivatives. We will also propose a comprehensive suite of experimental protocols to systematically investigate these potential mechanisms.

Proposed Mechanisms of Action

Based on the known biological activities of cinnamic acid derivatives, we hypothesize that 3-(3-(benzyloxy)phenyl)acrylic acid may exert its effects through one or more of the following mechanisms:

-

Modulation of Inflammatory Pathways: A significant body of research points to the anti-inflammatory properties of cinnamic acid derivatives, often mediated through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Toll-like receptor 4 (TLR4).[1]

-

Inhibition of Cancer-Related Kinases: Several cinnamic acid derivatives have been identified as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[4] Given its structural features, 3-(3-(benzyloxy)phenyl)acrylic acid could potentially target kinases like Pim-1.

-

Disruption of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of tumorigenesis, and its inhibition is a key strategy in cancer therapy. Benzyloxyphenyl derivatives have been specifically implicated as inhibitors of this pathway.[5][6]

-

Inhibition of Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis. Cinnamic acid derivatives have been investigated as potential MMP inhibitors.[7]

-

Activation of Metabolic Regulators: Some cinnamic acid derivatives have been shown to modulate metabolic pathways, for instance, by activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8]

Experimental Workflows for Mechanistic Validation

To elucidate the precise mechanism of action of 3-(3-(benzyloxy)phenyl)acrylic acid, a systematic and multi-faceted experimental approach is required. The following sections detail proposed workflows to investigate each of the hypothesized mechanisms.

Investigation of Anti-Inflammatory Activity

A primary step in characterizing the bioactivity of 3-(3-(benzyloxy)phenyl)acrylic acid is to assess its anti-inflammatory potential.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of 3-(3-(benzyloxy)phenyl)acrylic acid for 2 hours.

-

Induction of Inflammation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, as an indicator of NO production.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the expression levels of key inflammatory proteins, including iNOS, COX-2, and the phosphorylation status of NF-κB pathway components (p65, IκBα).

Logical Flow of Anti-Inflammatory Investigation

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Assessment of MMP Inhibition

The role of cinnamic acid derivatives as potential MMP inhibitors warrants an investigation into the effect of 3-(3-(benzyloxy)phenyl)acrylic acid on MMP activity. [7] Experimental Protocol: Gelatin Zymography

-

Principle: Gelatin zymography is an electrophoretic technique that allows for the detection of gelatinolytic MMPs (primarily MMP-2 and MMP-9).

-

Sample Preparation: Collect conditioned media from a cancer cell line known to secrete MMPs (e.g., HT-1080) that has been treated with 3-(3-(benzyloxy)phenyl)acrylic acid.

-

Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Enzyme Renaturation and Development:

-

Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.

-

Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

-

-

Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Quantification: Densitometrically quantify the clear bands to determine the relative MMP activity.

Analysis of Metabolic Modulation

To explore the potential metabolic effects of the compound, its ability to activate AMPK can be assessed.

Experimental Protocol: AMPK Activation Assay

-

Cell Line: Use a cell line suitable for metabolic studies, such as C2C12 myotubes or HepG2 hepatocytes.

-

Treatment: Treat the cells with various concentrations of 3-(3-(benzyloxy)phenyl)acrylic acid for a defined period.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of AMPK (p-AMPK) and its downstream substrate, Acetyl-CoA Carboxylase (p-ACC). An increase in the p-AMPK/AMPK and p-ACC/ACC ratios indicates AMPK activation.

-

Functional Assays: To confirm the functional consequences of AMPK activation, measure glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG) or assess changes in cellular respiration using a Seahorse XF Analyzer.

Conclusion

This technical guide outlines a series of plausible mechanisms of action for 3-(3-(benzyloxy)phenyl)acrylic acid based on the established pharmacology of the broader class of cinnamic acid derivatives. The proposed experimental workflows provide a robust framework for the systematic investigation and validation of these hypotheses. Elucidating the precise molecular targets and pathways modulated by this compound will be crucial for its future development as a potential therapeutic agent. The multi-pronged approach described herein, combining in vitro biochemical and cell-based assays, will provide a comprehensive understanding of its biological activity and pave the way for further preclinical and clinical evaluation.

References

- Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). Google Scholar.

- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). MDPI.

- Cinnamic Acid Derivatives and Their Biological Efficacy. (n.d.). ProQuest.

- Cinnamic acid derivatives as anticancer agents-a review. (2011). PubMed.

- Cinnamic acid derivatives: A new chapter of various pharmacological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents. (n.d.). PubMed.

- 3-(3-(Benzyloxy)phenyl)acrylic acid. (n.d.). PubChem.

- A crystallographic fragment screen identifies cinnamic acid derivatives as starting points for potent Pim-1 inhibitors. (2011). IUCr Journals.

- Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. (n.d.). Arabian Journal of Chemistry.

- Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. (2016). PubMed.

- Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors | Request PDF. (n.d.). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - ProQuest [proquest.com]

- 3. jocpr.com [jocpr.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]

Topic: Applications of 3-(3-(benzyloxy)phenyl)acrylic acid in Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(3-(benzyloxy)phenyl)acrylic acid, a derivative of the naturally occurring cinnamic acid, represents a versatile scaffold with significant potential in medicinal chemistry and drug discovery. Cinnamic acid and its analogues are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The specific structure of 3-(3-(benzyloxy)phenyl)acrylic acid, featuring a protected hydroxyl group and reactive acrylic acid moiety, makes it an ideal starting point for the synthesis of novel therapeutic agents. This guide explores the synthesis, physicochemical properties, and potential applications of this compound, providing a scientific rationale and detailed experimental protocols for its exploration in a drug discovery context. We will delve into its potential as a precursor for active pharmaceutical ingredients (APIs) targeting cancer, inflammation, and microbial infections, supported by mechanistic insights and a clear workflow for lead identification and optimization.

Introduction: The Cinnamic Acid Scaffold in Medicinal Chemistry

Cinnamic acid and its derivatives are a class of phenolic compounds widely distributed in the plant kingdom, found in fruits, vegetables, and flowers.[4] They are key intermediates in the shikimate and phenylpropanoid pathways, which are responsible for the biosynthesis of numerous aromatic natural products.[4] For centuries, plants rich in these compounds have been used in traditional medicine, and modern research has validated their therapeutic potential.

The core structure, consisting of a benzene ring and an acrylic acid functional group, is amenable to various chemical modifications, allowing for the synthesis of derivatives with enhanced biological efficacy.[5] The nature and position of substituents on the phenyl ring play a crucial role in determining the pharmacological profile of these compounds.[4][5] 3-(3-(benzyloxy)phenyl)acrylic acid is a synthetic derivative where the hydroxyl group of m-coumaric acid is protected by a benzyl group. This modification is strategically important as it:

-

Increases lipophilicity, potentially enhancing membrane permeability.

-

Allows for selective reactions at other positions of the molecule.

-

Can be cleaved under specific conditions to release the active 3-hydroxyphenyl moiety, which is often critical for biological activity, suggesting its utility as a prodrug scaffold.

This guide provides a Senior Application Scientist's perspective on leveraging this specific molecule for the discovery of novel therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug discovery.

Key Properties

The essential properties of 3-(3-(benzyloxy)phenyl)acrylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | (E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid | [6] |

| Molecular Formula | C₁₆H₁₄O₃ | [6] |

| Molecular Weight | 254.28 g/mol | [6] |

| CAS Number | 138835-16-2 | [7] |

| Physical Form | Solid | [8] |

| Purity | Typically ≥97% | [8] |

Chemical Synthesis

The synthesis of 3-(3-(benzyloxy)phenyl)acrylic acid is typically achieved via a condensation reaction, a cornerstone of organic synthesis for forming carbon-carbon double bonds. The Knoevenagel condensation is a highly effective method.

Caption: Knoevenagel condensation for the synthesis of the target compound.

This protocol describes a standard laboratory procedure for the synthesis of 3-(3-(benzyloxy)phenyl)acrylic acid.

Materials:

-

3-(Benzyloxy)benzaldehyde

-

Malonic acid

-

Pyridine (solvent and base)

-

Piperidine (catalyst)

-

Hydrochloric acid (HCl), concentrated

-

Ethanol (for recrystallization)

-

Standard reflux and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(benzyloxy)benzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Catalysis: Add a catalytic amount of piperidine (approx. 0.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The heat provides the necessary activation energy for the condensation and subsequent decarboxylation to occur. Pyridine acts as a base to deprotonate malonic acid, while piperidine is a more effective catalyst for the initial condensation step.

-

Work-up: After cooling to room temperature, pour the reaction mixture slowly into an ice-cold solution of concentrated HCl. An off-white precipitate should form. Causality: Acidification protonates the carboxylate salt, causing the water-insoluble acrylic acid derivative to precipitate out of the aqueous solution.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove residual pyridine hydrochloride and other water-soluble impurities.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 3-(3-(benzyloxy)phenyl)acrylic acid.

-

Characterization: Confirm the structure and purity of the final product using techniques like NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.

Applications in Drug Discovery & Therapeutic Potential

The true value of 3-(3-(benzyloxy)phenyl)acrylic acid lies in its potential as a foundational structure for developing drugs across multiple therapeutic areas. The general bioactivities of cinnamic acid derivatives provide a strong rationale for its investigation.[1][5]

Diagram: Drug Discovery & Development Workflow

Caption: A streamlined workflow for drug discovery using the target scaffold.

Anticancer Applications

Rationale: Cinnamic acid derivatives have demonstrated significant anticancer effects against a wide range of cancers, including breast, colon, and lung cancer.[1][5] Mechanisms often involve the induction of apoptosis and cell cycle arrest.[5][9] Molecular hybridization of pharmacophores has been used to create coumarin-chalcone hybrids with potent activity against breast cancer cell lines.[10]

Strategic Approach:

-

Direct Screening: Evaluate 3-(3-(benzyloxy)phenyl)acrylic acid and its de-benzylated form, m-coumaric acid, for cytotoxicity against a panel of cancer cell lines.

-

Derivative Synthesis: Use the acrylic acid moiety and the phenyl ring as handles for chemical modification to develop a library of analogues. For example, creating amides or esters from the carboxylic acid can modulate solubility and cell permeability.

-

Mechanism of Action Studies: For active compounds, investigate the underlying mechanism, such as apoptosis induction (caspase activation), cell cycle analysis (flow cytometry), and inhibition of specific signaling pathways (e.g., NF-κB, MAPK).

This protocol provides a standardized method for assessing the cytotoxic effects of a compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast, A549 for lung)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compound stock solution (in DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the compound dilutions (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.

Anti-inflammatory Potential

Rationale: Chronic inflammation is a key driver of many diseases. Cinnamic acid derivatives have been shown to possess potent anti-inflammatory properties by inhibiting major inflammatory signaling pathways like Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB), leading to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Strategic Approach:

-

Investigate the ability of 3-(3-(benzyloxy)phenyl)acrylic acid to suppress the production of inflammatory mediators in immune cells (e.g., macrophages) stimulated with lipopolysaccharide (LPS).

-

Use reporter gene assays to determine if the compound inhibits the transcriptional activity of NF-κB.

Caption: Cinnamic acid derivatives can inhibit the NF-κB pathway.

Antimicrobial Applications

Rationale: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Cinnamic acid and its derivatives are effective against a variety of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa.[1][2] Their mechanisms include disrupting cell membranes, inhibiting essential enzymes like ATPase, and preventing biofilm formation.[1][2]

Strategic Approach:

-

Screen 3-(3-(benzyloxy)phenyl)acrylic acid and its derivatives against a panel of clinically relevant bacteria and fungi using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

-

For active compounds, perform time-kill assays to assess whether they are bacteriostatic or bactericidal.

-

Investigate the potential for synergy with existing antibiotics.

Conclusion and Future Directions

3-(3-(benzyloxy)phenyl)acrylic acid is more than just a chemical intermediate; it is a strategically designed scaffold for modern drug discovery. Its synthetic accessibility and the proven therapeutic potential of the broader cinnamic acid class make it a highly attractive starting point for developing novel drugs. The benzyloxy group provides a crucial tool for synthetic manipulation and potential prodrug strategies. Future research should focus on creating and screening diverse libraries of its derivatives to uncover new lead compounds, particularly in the fields of oncology and inflammatory diseases. By combining rational design with robust biological evaluation, 3-(3-(benzyloxy)phenyl)acrylic acid can serve as a valuable cornerstone in the quest for next-generation therapeutics.

References

- Pharmacological Potential of Cinnamic Acid and Deriv

- Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (URL: )

- Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (URL: )

- Pharmacological Potential of Cinnamic Acid and Deriv

- Role of Cinnamate and Cinnamate Deriv

- 3-(3-(Benzyloxy)phenyl)acrylic acid | C16H14O3 | CID 717814 - PubChem. (URL: )

- 3 phenyl acrylic acid | Sigma-Aldrich. (URL: )

- 3-(3-(BENZYLOXY)PHENYL)ACRYLIC ACID | Sigma-Aldrich. (URL: )

- (2E)-3-(3-Hydroxyphenyl)

- Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - NIH. (URL: )

- 3-(3-Hydroxyphenyl)propionic acid | Endogenous Metabolite | MedChemExpress. (URL: )

- Design, synthesis and anticancer screening of 3-(3-(substituted phenyl) acryloyl)-2H-chromen-2ones as selective anti-breast cancer agent - PubMed. (URL: )

- US5475034A - Topically administrable compositions containing 3-benzoylphenylacetic acid derivatives for treatment of ophthalmic inflammatory disorders - Google P

- US5475034A - Topically administrable compositions containing 3-benzoylphenylacetic acid derivatives for treatment of ophthalmic inflammatory disorders - Google P

- Isolation and Antibacterial Properties of Phenyl Acrylic Acid Derivatives from Balanophora elongata Blume - ResearchG

- 3-(3-Hydroxyphenyl)acrylic Acid - LGC Standards. (URL: )

- Poly[3-(3, 4-dihydroxyphenyl) glyceric acid] from Comfrey exerts anti-cancer efficacy against human prostate cancer via targeting androgen receptor, cell cycle arrest and apoptosis - PubMed. (URL: )

- Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants

- 3-(3-(Benzyloxy)phenyl)acrylic acid | CymitQuimica. (URL: )

Sources

- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]